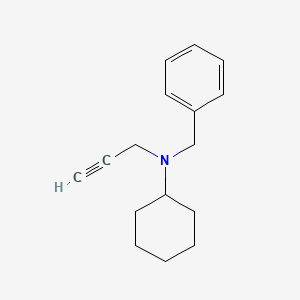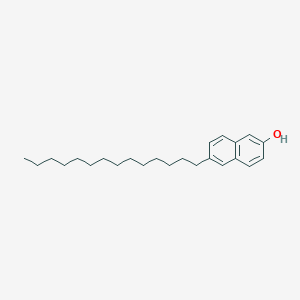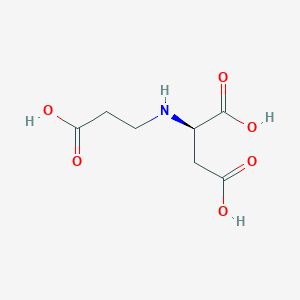![molecular formula C16H34O3Si B12558671 Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester CAS No. 151721-70-9](/img/structure/B12558671.png)
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester is a specialized organic compound with a unique structure that includes a decanoic acid backbone, a trimethylsilyl group, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst optimization.
化学反应分析
Types of Reactions
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decanol derivatives.
Substitution: Formation of various substituted decanoic acid esters.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and silylation reactions .
Biology
In biological research, it may be used as a model compound to study the effects of ester and silyl groups on biological activity and metabolism.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.
作用机制
The mechanism of action of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release decanoic acid, which can then participate in metabolic pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with lipid membranes .
相似化合物的比较
Similar Compounds
Decanoic acid, methyl ester: Similar structure but lacks the trimethylsilyl group.
Butanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar silylation but with a shorter carbon chain.
Decanoic acid, 3-hydroxy-, methyl ester: Similar esterification but with a hydroxyl group instead of a trimethylsilyl group.
属性
CAS 编号 |
151721-70-9 |
|---|---|
分子式 |
C16H34O3Si |
分子量 |
302.52 g/mol |
IUPAC 名称 |
methyl 2,2-dimethyl-3-trimethylsilyloxydecanoate |
InChI |
InChI=1S/C16H34O3Si/c1-8-9-10-11-12-13-14(19-20(5,6)7)16(2,3)15(17)18-4/h14H,8-13H2,1-7H3 |
InChI 键 |
IDBAGCMLFXVSNU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)




![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)


![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
